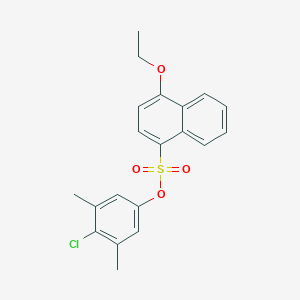
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as TPA023, is a chemical compound that belongs to the class of pyrrolidines. TPA023 has been identified as a potential therapeutic agent for the treatment of anxiety, depression, and other central nervous system disorders.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
A study explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing the impact of hydrogen bonding on self-assembly and the significant antioxidant activity of both the ligands and complexes. These findings suggest a potential pathway for the application of similar acetamide derivatives in developing novel antioxidants and coordination complexes with unique structural properties (Chkirate et al., 2019).
Anticancer Activity
Another study focused on synthesizing novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety. One compound showed higher effectiveness than the reference drug, doxorubicin, against certain cancer cell lines, underscoring the anticancer potential of these compounds (Alqasoumi et al., 2009).
Corrosion Inhibitors
Research into long alkyl side chain acetamide derivatives has demonstrated their efficacy as corrosion inhibitors, providing a basis for developing new materials that protect against corrosion in industrial applications (Yıldırım & Çetin, 2008).
Synthesis of Biological Interest Derivatives
The synthesis of novel tetrahydrocarbazole derivatives has been reported, with applications of interest in biology. These derivatives underline the versatility of acetamide-based compounds in synthesizing molecules with potential biological activities (Fadda et al., 2010).
Antimicrobial Activity
A study on the synthesis of new heterocycles incorporating the antipyrine moiety, including acetamide derivatives, showed promising antimicrobial agents. This indicates the role of acetamide-based compounds in developing new antimicrobial therapies (Bondock et al., 2008).
Direcciones Futuras
The study of such compounds is often driven by their potential applications, particularly in the field of medicinal chemistry. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antifungal, and antibacterial effects . Therefore, future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its efficacy or reduce side effects.
Mecanismo De Acción
Target of Action
Compounds containing tetrazole and pyrrole moieties have been associated with a wide range of biological activities .
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities . Pyrrole derivatives have also been associated with various biological activities .
Biochemical Pathways
Compounds containing tetrazole and pyrrole moieties have been associated with diverse biological and pharmaceutical applications .
Pharmacokinetics
Tetrazole moiety is known to offer a more appreciative pharmacokinetic profile and plays the role of a metabolically stable substitute for the carboxylic acid functional group .
Result of Action
Tetrazole and pyrrole derivatives are known to exhibit a broad range of biological effects .
Action Environment
The biological activity of compounds can be influenced by various factors including the chemical structure of the compound, the physiological state of the organism, and the presence of other compounds .
Propiedades
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18(24-12-4-5-13-24)15-6-2-1-3-7-15)21-16-8-10-17(11-9-16)25-14-20-22-23-25/h1-14,18H,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVBUHOXDRBEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)N3C=NN=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)
![(E)-4-[3,4-dihydro-2(1H)-isoquinolinyl]-1,1,1-trifluoro-3-buten-2-one](/img/structure/B3008403.png)
![1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B3008405.png)
![tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3008406.png)

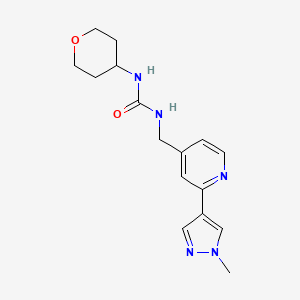
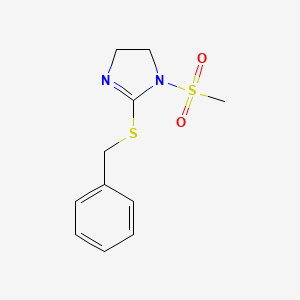
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B3008415.png)
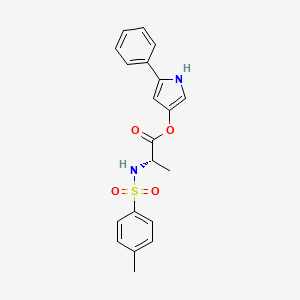
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3008417.png)
![4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3008419.png)
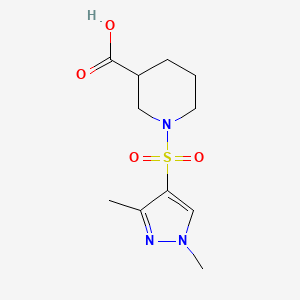
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)
